molecular formula C7H5F3INO B568903 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 503184-34-7

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B568903
CAS No.: 503184-34-7
M. Wt: 303.023
InChI Key: OALNBVZKAAUOCT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties such as increased reactivity and stability. The presence of the methoxy group can also influence its electronic properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-iodo-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALNBVZKAAUOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698956
Record name 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503184-34-7
Record name 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-methoxy-2-(trifluoromethyl)pyridin-3-amine (1 g) was dissolved in H2SO4 (3 ml) and a dropwise addition of sodium nitrite (718 mg) in H2O (3 ml) was made to reaction mixture at 0° C. After 2 hour of stirring at 0° C., it was raised to room temperature. Potassium iodide (1.73 g) in H2O (3 ml) was added to the reaction mixture in a drop-wise fashion. It was heated to 60° C. for 3 hour. It was extracted with ethyl acetate, washed with sodium thiosulfate solution (Sat.), dried (MgSO4), filtered and concentrated. The flash column chromatography (SiO2, 1˜5% EtOAc in heptane) gave the title compounds (3.47 g, 67%). 1H NMR (CDCl3) δ 3.97, 6.68; 8.08; 19F NMR (CDCl3) δ 66.16; IR (liq.) 2478 (w), 2364 (w), 2230 (w), 2173 (w), 2026 (w), 1585 (s), 1471 (s), 1422 (s), 1396 (s), 1338 (s), 1280 (s), 1238 (s), 1200 (s), 1180, 1140 (s) cm−1 Anal. Calcd for C7H5F3INO: C, 27.75; H, 1.66; N, 4.62; F, 18.81. Found: C, 27.93; H, 1.80; N, 4.62.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
718 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
67%

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